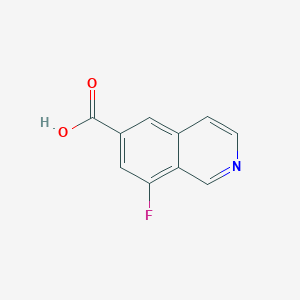
8-Fluoroisoquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoroisoquinoline-6-carboxylic acid is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. The incorporation of a fluorine atom into the isoquinoline ring enhances its biological activity and provides unique properties, making it a compound of interest in various fields such as pharmaceuticals, materials science, and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroisoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the direct fluorination of isoquinoline derivatives. For instance, the fluorination of 6-methoxyquinoline at the 5-position can yield 5,5-difluoroquinolin-6-one, which can be further modified to obtain the desired compound . Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions under controlled conditions. The use of specialized equipment and reagents ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, amines, and substituted isoquinolines .
Aplicaciones Científicas De Investigación
8-Fluoroisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 8-fluoroisoquinoline-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including antibacterial and antineoplastic activities .
Comparación Con Compuestos Similares
- 6-Fluoroisoquinoline-8-carboxylic acid
- 7-Fluoroisoquinoline-6-carboxylic acid
- 5,8-Difluoroquinoline
Comparison: Compared to other fluorinated isoquinolines, 8-fluoroisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets .
Propiedades
IUPAC Name |
8-fluoroisoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAOVXQZDMUHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














